molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

货号: B044712
CAS 编号: 117692-99-6
分子量: 339.2 g/mol
InChI 键: IOAHVBDYCWBWAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sephin 1 是一种小分子,以其对蛋白磷酸酶 1 的应激诱导调节亚基 (称为 PPP1R15A) 的选择性抑制而闻名。该化合物因其在与蛋白质错误折叠相关的疾病(如神经退行性疾病)中的潜在治疗应用而备受关注。 Sephin 1 延长了真核翻译起始因子 2 α 亚基的磷酸化,从而增强了整合应激反应,并提供了针对应激诱导损伤的细胞保护 .

准备方法

合成路线和反应条件: Sephin 1 可以通过一系列化学反应合成,这些反应涉及对 PPP1R15A 的选择性抑制。 该化合物通常通过用 5 微摩尔的 Sephin 1 处理细胞 6 小时来制备,这会特异性地破坏 PPP1R15A-PP1c 复合物,而不影响相关的 PPP1R15B-PP1c 复合物 .

工业生产方法: 在工业环境中,Sephin 1 是通过以 1 至 5 毫克/公斤的剂量口服给予小鼠来生产的。 这种方法已显示出对旋转杆性能、体重增加或记忆没有不良影响 .

科学研究应用

Sephin 1 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它用于研究蛋白磷酸酶的抑制和蛋白质合成的调节。在生物学中,Sephin 1 用于研究整合应激反应及其在细胞保护免受应激诱导损伤中的作用。 在医学中,Sephin 1 已被证明有望作为神经退行性疾病(如多发性硬化症和肌萎缩侧索硬化症)的治疗剂,通过保护神经元免受兴奋毒性和蛋白质错误折叠应激 . 在工业中,Sephin 1 用于生产针对与蛋白质错误折叠相关的疾病的治疗化合物 .

作用机制

Sephin 1 通过选择性抑制蛋白磷酸酶 1 的应激诱导调节亚基 (称为 PPP1R15A) 来发挥作用。这种抑制延长了真核翻译起始因子 2 α 亚基的磷酸化,从而增强了整合应激反应。 参与这种机制的分子靶标包括 PPP1R15A-PP1c 复合物和真核翻译起始因子 2 α 亚基 . 通过调节 PPP1R15A-PP1c 复合物对真核翻译起始因子 2 α 亚基的亲和力,Sephin 1 提供了针对应激诱导损伤的细胞保护 .

相似化合物的比较

Sephin 1 独特之处在于它对蛋白磷酸酶 1 的应激诱导调节亚基 (PPP1R15A) 的选择性抑制。 类似的化合物包括胍苯乙胺,它也抑制 PPP1R15A,但对 α-2 肾上腺素能系统有不利影响 . 与胍苯乙胺不同,Sephin 1 在没有这些不利影响的情况下提供神经保护,使其成为更有希望的治疗剂 .

类似化合物列表:

  • 胍苯乙胺
  • 沙鲁布林
  • 4-苯丁酸
  • 牛磺熊去氧胆酸
  • 麦角菌素
  • 原花青素
  • 番红花色素
  • 紫米提取物
  • 咖啡酸苯乙酯

Sephin 1 因其对 PPP1R15A 的选择性抑制及其在没有对 α-2 肾上腺素能系统产生不利影响的情况下提供细胞保护的能力而脱颖而出。

属性

IUPAC Name

1-bromo-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAHVBDYCWBWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625823
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117692-99-6
Record name 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 25.0 g of benzyl bromide, 36.42 g of 4′-bromo-4-hydroxybiphenyl, 36.4 g of potassium carbonate, and 300 ml of methyl ethyl ketone were put in a1 flask, and stirred under reflux for six hours. After the reaction, 300 ml of tetrahydrofuran was added to the reaction solution, and a mixture was cooled to ambient temperature. Insoluble material was filtered off, and toluene was added to the filtrate to separate an organic layer. The organic layer was washed with a saturated brine and dried with sodium sulfate. The solvent was then distilled off. The residue was recrystallized from acetone, to obtain 42.56 g (Y: 85.8%) of 4-benzyloxy-4′-bromobiphenyl. The purity of the resultant compound was 99.0% as measured by GC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.42 g
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
a1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

In a flask, 25 g of benzyl bromide, 36.4 g of 4-bromo-4'-hydroxybiphenyl, 40.4 g of potassium carbonate, and 300 ml of 2-butanone were placed, and stirred under reflux for 6 hours. The reaction solution was poured into water, and an organic layer was extracted with toluene. After the toluene layer was washed with water and dried over sodium sulfate anhydrous, the solvent was distilled away. The residue was recrystallized from acetone to give 42.5 g of 4-bromo-4'-benzyloxybiphenyl (Y: 85.8%). The purity of the compound thus obtained was 99.0% by GC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。